molecular formula C19H26O8 B14205491 Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-89-8

Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate

Cat. No.: B14205491
CAS No.: 918402-89-8
M. Wt: 382.4 g/mol
InChI Key: CLSPZIVJQYLNPO-UHFFFAOYSA-N
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Description

Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The BOC groups are known for their stability under basic conditions and their ease of removal under acidic conditions, making them valuable in multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various nucleophiles, depending on the desired product.

    Oxidation and Reduction: Specific oxidizing or reducing agents tailored to the reaction.

Major Products Formed

    Hydrolysis: Removal of BOC groups results in the formation of 3,4-dihydroxybenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves its role as a protecting group. The BOC groups protect hydroxyl groups from reacting under basic conditions. When exposed to acidic conditions, the BOC groups are cleaved, revealing the hydroxyl groups for further reactions. This selective protection and deprotection are crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dihydroxybenzoate: Lacks the BOC protecting groups, making it more reactive under basic conditions.

    Methyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of BOC groups, offering different reactivity and protection properties.

Uniqueness

This compound is unique due to its dual BOC protecting groups, which provide stability under basic conditions and ease of removal under acidic conditions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are required .

Properties

CAS No.

918402-89-8

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C19H26O8/c1-8-23-15(20)12-9-10-13(24-16(21)26-18(2,3)4)14(11-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3

InChI Key

CLSPZIVJQYLNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

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